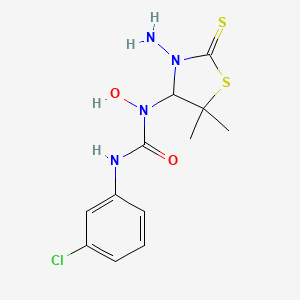![molecular formula C15H21N7O B3822766 2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide](/img/structure/B3822766.png)
2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide
Overview
Description
2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide, also known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
Scientific Research Applications
2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide A has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound A has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.
Mechanism of Action
The mechanism of action of 2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide A involves the inhibition of the STAT3 signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. This compound A binds to the SH2 domain of STAT3, preventing its activation and subsequent translocation to the nucleus, where it regulates the expression of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound A has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. This compound A has also been shown to modulate the immune system, enhancing the activity of immune cells that are responsible for recognizing and eliminating cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide A is its potent anti-tumor activity, which makes it a promising candidate for the development of novel cancer therapies. Additionally, its mechanism of action is well understood, which makes it an attractive target for drug development. However, one of the limitations of this compound A is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide A. One direction is the development of more potent and selective analogs of this compound A that can overcome its limitations, such as low solubility. Another direction is the investigation of the potential of this compound A in combination with other anti-cancer agents, which may enhance its anti-tumor activity. Additionally, the study of this compound A in preclinical animal models and clinical trials may provide valuable insights into its safety and efficacy as a potential cancer therapy.
Properties
IUPAC Name |
[[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O/c1-10-6-5-7-11(2)12(10)22-13(17-20-21-22)15(8-3-4-9-15)19-18-14(16)23/h5-7,19H,3-4,8-9H2,1-2H3,(H3,16,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVAOPSRWYWXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline](/img/structure/B3822710.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-methoxyaniline](/img/structure/B3822716.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-ethoxyaniline](/img/structure/B3822718.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclopentanamine](/img/structure/B3822731.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B3822738.png)
![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclopentanecarboxamide](/img/structure/B3822755.png)
amino]cyclopentanecarboxamide](/img/structure/B3822763.png)
amino]cyclohexanecarboxamide](/img/structure/B3822764.png)
methyl]morpholine](/img/structure/B3822770.png)
![N-{(2-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}aniline](/img/structure/B3822773.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline](/img/structure/B3822781.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methylaniline](/img/structure/B3822787.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline](/img/structure/B3822793.png)
